molecular formula C10H9BrO3 B1337375 4-(3-Bromophenyl)-4-oxobutanoic acid CAS No. 62903-13-3

4-(3-Bromophenyl)-4-oxobutanoic acid

Cat. No.: B1337375
CAS No.: 62903-13-3
M. Wt: 257.08 g/mol
InChI Key: STMSZUNULHZOJT-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-4-oxobutanoic acid (BPBOB) is a versatile compound that has a wide range of applications in scientific research. BPBOB is a brominated, aliphatic carboxylic acid that can be used as a building block for synthesizing other compounds. BPBOB is also a useful tool for studying the structure and function of proteins and other biomolecules.

Scientific Research Applications

  • Surfactant Synthesis : A novel surfactant, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized using a copper-catalyzed cross-coupling reaction. This surfactant forms large-diameter premicellar aggregations, as shown by dynamic light scattering and atomic force microscopy (Chen, Hu, & Fu, 2013).

  • Antioxidant Properties : New nitrogen-containing bromophenols, including derivatives of 4-(3-Bromophenyl)-4-oxobutanoic acid, were isolated from the marine red alga Rhodomela confervoides. These compounds exhibited potent scavenging activity against DPPH radicals, suggesting potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

  • Glycolic Acid Oxidase Inhibition : Some derivatives of this compound have been synthesized as inhibitors of porcine liver glycolic acid oxidase. These compounds showed significant in vitro inhibition, suggesting their potential use in therapeutic applications (Williams et al., 1983).

  • Antibacterial Activities : Novel heterocyclic compounds synthesized from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid showed expected antibacterial activities. These compounds were synthesized using a series of reactions and tested for their antimicrobial properties (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

  • Pharmaceutical Synthesis : Research on optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanonic acid (KE-298), a compound related to this compound, showed its potential in antirheumatic pharmaceuticals. The pharmacological activities of optical isomers of KE-298 were investigated (Kameo, Takeshita, Yasuda, Matsumoto, & Tomisawa, 1996).

Properties

IUPAC Name

4-(3-bromophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMSZUNULHZOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427281
Record name 4-(3-bromophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62903-13-3
Record name 4-(3-bromophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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